molecular formula C14H18N2O2 B13346610 rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one

rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one

Cat. No.: B13346610
M. Wt: 246.30 g/mol
InChI Key: DBECMDFGGFMQBP-JSGCOSHPSA-N
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Description

rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one: is a complex organic compound characterized by its unique hexahydropyrrolo[3,4-d][1,3]oxazin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable oxazinone derivative under controlled temperature and pH can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one serves as a valuable intermediate for constructing complex molecular architectures.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding, providing insights into biological processes at the molecular level.

Medicine: Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of innovative products.

Mechanism of Action

The mechanism by which rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

  • rel-(4aR,7S,7aR,13S)-1,2,3,4,4a,5,6,7,7a,12-decahydro-7-phenylisoindolo[1,2-d]quinolizin-13-ium tosylate
  • 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness: Compared to similar compounds, rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one stands out due to its specific ring structure and functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(4aR,7aR)-1-benzyl-7a-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[3,4-d][1,3]oxazin-2-one

InChI

InChI=1S/C14H18N2O2/c1-14-10-15-7-12(14)9-18-13(17)16(14)8-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-,14-/m0/s1

InChI Key

DBECMDFGGFMQBP-JSGCOSHPSA-N

Isomeric SMILES

C[C@]12CNC[C@H]1COC(=O)N2CC3=CC=CC=C3

Canonical SMILES

CC12CNCC1COC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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